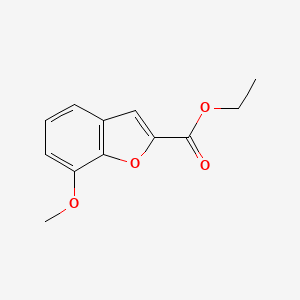

ethyl 7-methoxybenzofuran-2-carboxylate

Beschreibung

Significance of Benzofuran (B130515) Scaffold in Natural Products and Synthetic Chemistry

The benzofuran moiety is a common structural motif found in a wide array of naturally occurring compounds, including alkaloids and terpenoids. numberanalytics.com These natural products often exhibit potent biological activities, which has spurred significant interest in their synthesis and the development of novel synthetic analogues. numberanalytics.comrsc.org The versatility of the benzofuran ring system allows for a variety of chemical modifications, making it an attractive starting point for the creation of complex molecules with potential therapeutic applications. numberanalytics.comrsc.org

In synthetic chemistry, benzofuran derivatives serve as crucial intermediates for constructing more elaborate molecular architectures. rsc.org The ability to functionalize the benzofuran core at various positions enables chemists to fine-tune the properties of the resulting molecules, leading to the development of new drugs and materials. nih.govmdpi.com

Overview of Pharmacological and Biological Activities of Benzofuran Compounds

Benzofuran derivatives are renowned for their diverse and potent pharmacological and biological activities. nih.govrsc.org These compounds have been extensively studied and have shown promise in a number of therapeutic areas. bohrium.comresearchgate.net The wide range of biological responses elicited by benzofuran-containing molecules underscores their importance in drug discovery and development. taylorandfrancis.comresearchgate.net

Key biological activities associated with benzofuran derivatives include:

Antimicrobial and Antifungal: Many benzofuran derivatives have demonstrated significant activity against various strains of bacteria and fungi. rsc.orgnih.gov

Anticancer: The benzofuran scaffold is a key component in numerous compounds that exhibit cytotoxic activity against various cancer cell lines. nih.govmdpi.com

Anti-inflammatory: Certain benzofuran derivatives have shown potent anti-inflammatory properties. nih.gov

Antioxidant: The ability of benzofurans to scavenge free radicals has been documented, highlighting their potential as antioxidants. rsc.org

Antiviral: Research has indicated that some benzofuran compounds possess antiviral activity, including against the hepatitis C virus. rsc.org

Enzyme Inhibition: Benzofuran derivatives have been identified as inhibitors of various enzymes, playing a role in a range of physiological processes. bohrium.com

The broad applicability of benzofuran derivatives in medicinal chemistry is further evidenced by the existence of approved drugs containing this scaffold, such as the antiarrhythmic agent Amiodarone. nih.govmdpi.com

Rationale for Focusing on Ethyl 7-Methoxybenzofuran-2-carboxylate within Benzofuran Research

This compound is a specific derivative of benzofuran that serves as a valuable building block in organic synthesis. easechem.com Its chemical structure, featuring a methoxy (B1213986) group at the 7-position and an ethyl carboxylate group at the 2-position, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. researchgate.netlookchem.com

The primary rationale for the focus on this compound is its role as a precursor in the development of novel therapeutic agents. easechem.com Researchers utilize this compound to introduce the benzofuran nucleus into larger molecules, aiming to impart or enhance specific pharmacological properties. For instance, it has been used in the synthesis of derivatives with potential antiarrhythmic and anticancer activities. mdpi.comacs.org

The study of its synthesis and reactivity provides chemists with efficient methods to access a range of substituted benzofurans for further investigation. lookchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H12O4 | nih.gov |

| Molecular Weight | 220.22 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 50551-58-1 | nih.govsigmaaldrich.com |

| Appearance | White to cream to pale yellow crystals or powder | thermofisher.com |

| Melting Point | 83.0-93.0 °C | thermofisher.com |

| IUPAC Name | ethyl 7-methoxy-1-benzofuran-2-carboxylate | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCMZYVXJUJIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334598 | |

| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-58-1 | |

| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50551-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 7 Methoxybenzofuran 2 Carboxylate

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate often involve the construction of the benzofuran (B130515) ring through cyclization reactions of appropriately substituted phenols. These routes are well-documented and provide reliable access to the target compound.

Condensation of Ortho-Vanillin with Diethyl Bromomalonate

A classic and widely employed method for synthesizing the benzofuran core is the condensation of a salicylaldehyde (B1680747) derivative with a malonic ester derivative, followed by cyclization. In the case of this compound, this involves the reaction of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) with diethyl bromomalonate.

This reaction typically proceeds via an initial O-alkylation of the phenolic hydroxyl group of ortho-vanillin with diethyl bromomalonate in the presence of a base. The resulting intermediate then undergoes an intramolecular condensation, such as a Perkin-like or related cyclization, to form the furan (B31954) ring. The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate, sodium ethoxide, and triethylamine, while solvents like ethanol, dimethylformamide (DMF), and acetone (B3395972) are frequently used.

A related approach involves a Wittig reaction, where a phosphonium (B103445) salt derived from vanillin (B372448) undergoes an intramolecular reaction to form the benzofuran ring. nih.gov

Table 1: Reaction Conditions for Condensation of Ortho-Vanillin with Diethyl Bromomalonate

| Reagents | Base | Solvent | Reaction Conditions | Yield |

| o-Vanillin, Diethyl bromomalonate | K₂CO₃ | Ethanol | Reflux | Moderate |

| o-Vanillin, Diethyl bromomalonate | NaOEt | Ethanol | Room Temperature to Reflux | Variable |

| Vanillin-derived phosphonium salt | Triethylamine | Toluene | Reflux | Moderate |

Reaction of 2-Hydroxy-4-methoxybenzaldehyde (B30951) with 1-Bromoethyl Acetate

While the target compound is the 7-methoxy isomer, synthetic routes to related methoxy-substituted benzofuran-2-carboxylates provide valuable insights. For instance, the synthesis of ethyl 6-methoxybenzofuran-2-carboxylate has been reported from the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). This reaction follows a similar pathway of O-alkylation followed by an intramolecular cyclization, often a Darzens-type condensation or a Perkin reaction. The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.

Although not a direct synthesis of the 7-methoxy isomer, this method highlights the versatility of using substituted salicylaldehydes and α-haloesters for the construction of the benzofuran ring system. The principles can be adapted by starting with the appropriate isomer, in this case, 2-hydroxy-3-methoxybenzaldehyde (B140153). For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base like sodium hydride in a solvent like DMF is a viable route. nih.gov

One-Pot Cyclization Procedures

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of benzofurans have been developed. These methods often involve the in-situ formation of a key intermediate that rapidly cyclizes to the final product. One-pot syntheses are advantageous as they can minimize waste, reduce reaction times, and simplify purification processes. researchgate.net

For instance, a one-pot synthesis of 2-substituted benzofurans has been achieved through a sequential C-C coupling and C-O bond formation under ultrasound irradiation. researchgate.net This methodology involves the coupling of a (trimethylsilyl)acetylene with an iodoarene, followed by desilylation and subsequent coupling with a 2-iodophenol (B132878) derivative in the presence of a palladium catalyst. researchgate.net While this specific example leads to 2-aryl substituted benzofurans, the concept of a one-pot, multi-reaction sequence is a powerful strategy that can be adapted for the synthesis of esters like this compound.

Another one-pot approach involves the reaction of o-hydroxyaldehydes, amines, and alkynes in the presence of a copper iodide catalyst, often in an environmentally friendly deep eutectic solvent. acs.org This leads to a variety of benzofuran derivatives in good to excellent yields. acs.org

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods. These include the application of green chemistry principles and the use of advanced catalytic systems to improve reaction conditions and yields.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, this translates to the use of safer solvents, alternative energy sources, and catalytic methods to minimize environmental impact. jddhs.com

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has emerged as a green and efficient technique in organic synthesis. nih.gov Ultrasound can enhance reaction rates, improve yields, and reduce reaction times by promoting mass transfer and generating localized high temperatures and pressures. Several benzofuran syntheses have been successfully carried out under ultrasonic conditions, often leading to better results compared to conventional heating. nih.govresearchgate.net For example, a one-pot synthesis of 2-substituted benzofurans has been developed using ultrasound irradiation, which significantly shortens the reaction time. researchgate.net

Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic solvents (VOCs) are often toxic and environmentally harmful. Research has focused on replacing these with greener alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net The synthesis of benzofurans in deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has been reported with high yields. acs.org

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another green chemistry tool that can facilitate reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents. PTC has been used for the intramolecular cyclization of ortho-alkynyl phenyl ether derivatives to synthesize 2,3-disubstituted benzo[b]furans. acs.org

Catalytic Methods and Optimization of Reaction Conditions

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of benzofurans.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for cross-coupling reactions and intramolecular cyclizations to form the benzofuran ring. For example, the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has been optimized, with PdCl₂(CH₃CN)₂ emerging as a highly effective catalyst. mdpi.com The optimization of reaction parameters such as the choice of catalyst, solvent, base, and oxidant is crucial for achieving high yields. mdpi.com

Palladium-catalyzed methods for benzofuran synthesis often involve Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.gov The optimization of these reactions can involve screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands (e.g., phosphine-based ligands), bases, and solvents.

Table 2: Key Parameters in Palladium-Catalyzed Benzofuran Synthesis

| Parameter | Options | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Facilitates cross-coupling and cyclization steps |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and influences reactivity and selectivity |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes acidic byproducts and can participate in the catalytic cycle |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction kinetics |

| Oxidant | CuCl₂, O₂ | Can be required for re-oxidizing the palladium catalyst in certain catalytic cycles |

The continuous development of novel catalytic systems and a deeper understanding of reaction mechanisms are leading to more efficient and sustainable syntheses of this compound and other valuable benzofuran derivatives.

Derivatization from this compound

This compound serves as a key intermediate for the synthesis of various heterocyclic derivatives. The ester group at the 2-position is the primary site of reactivity, allowing for its conversion into a range of functional groups that can undergo further cyclization and substitution reactions. This versatility makes it a valuable scaffold in medicinal and materials chemistry. mdpi.com

Preparation of 7-Methoxybenzofuran-2-carboxylic Acid Hydrazide

The conversion of this compound to 7-methoxybenzofuran-2-carboxylic acid hydrazide is a foundational step for creating numerous derivatives. This transformation is typically achieved through hydrazinolysis. The standard method involves reacting the parent ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. mdpi.comnih.gov The reaction mixture is often refluxed to drive the conversion, resulting in the substitution of the ethoxy group with a hydrazinyl group (-NHNH2). nih.gov This process yields the desired acid hydrazide, which is a crucial precursor for synthesizing various five-membered heterocycles. mdpi.comnih.gov For instance, the hydrazinolysis of a similar substrate, ethyl 5-bromobenzofuran-2-carboxylate, with hydrazine monohydrate has been reported to produce the corresponding carbohydrazide (B1668358) in high yield (90%). mdpi.com

Table 1: Synthesis of 7-Methoxybenzofuran-2-carboxylic Acid Hydrazide

| Reactant | Reagent | Product | Notes |

|---|

Synthesis of Oxadiazole and Pyrazole (B372694) Derivatives

The 7-methoxybenzofuran-2-carboxylic acid hydrazide intermediate is readily used to construct five-membered aromatic heterocycles like oxadiazoles (B1248032) and pyrazoles.

Oxadiazole Derivatives The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common derivatization. organic-chemistry.org A widely used method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.gov In practice, the 7-methoxybenzofuran-2-carbohydrazide can be reacted with a carboxylic acid or acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride to facilitate ring closure. nih.gov Another pathway involves converting the hydrazide to an N-formyl acid hydrazide with formic acid, followed by refluxing with phosphorus pentoxide to yield the 1,3,4-oxadiazole (B1194373) derivative. nih.gov

Pyrazole Derivatives The synthesis of pyrazole derivatives from a hydrazide intermediate is a well-established method in heterocyclic chemistry. nih.govdergipark.org.tr The most prominent route is the Paal-Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. dergipark.org.tr In this context, 7-methoxybenzofuran-2-carbohydrazide would act as the binucleophile, reacting with a β-diketone or a related 1,3-dielectrophile. The reaction typically proceeds in an acidic or basic medium, leading to the formation of a highly substituted pyrazole ring attached to the benzofuran core at the 2-position. nih.gov

Table 2: General Synthesis of Oxadiazole and Pyrazole Derivatives

| Starting Material | Reagent Class | Resulting Heterocycle | General Method |

|---|---|---|---|

| 7-Methoxybenzofuran-2-carboxylic acid hydrazide | Carboxylic Acid/Acid Chloride + Dehydrating Agent (e.g., POCl₃) | 1,3,4-Oxadiazole | Cyclodehydration of an intermediate diacylhydrazine. nih.gov |

Formation of Triazole Hybrids

Benzofuran-triazole hybrids can be synthesized from 7-methoxybenzofuran-2-carboxylic acid hydrazide through a multi-step sequence. A common and effective route to 1,2,4-triazole (B32235) derivatives begins with the reaction of the acid hydrazide with an isothiocyanate. mdpi.comnih.gov This step forms a thiosemicarbazide (B42300) intermediate. Subsequent cyclocondensation of the thiosemicarbazide, typically achieved by refluxing in an aqueous alkaline solution such as potassium hydroxide, results in the formation of a 5-(benzofuran-2-yl)-4-aryl-4H-1,2,4-triazole-3-thione. mdpi.com This triazole-thione can be further functionalized by reacting it with various electrophiles, such as 2-bromo-N-phenylacetamides, to produce a diverse library of S-substituted triazole hybrids. mdpi.com

Table 3: Synthetic Pathway to Benzofuran-Triazole Hybrids

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | 7-Methoxybenzofuran-2-carboxylic acid hydrazide + Phenyl isothiocyanate | 1-(7-Methoxybenzofuran-2-carbonyl)-4-phenylthiosemicarbazide | Addition |

| 2 | Thiosemicarbazide Intermediate + Aqueous Base (e.g., KOH) | 5-(7-Methoxybenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | Intramolecular Cyclocondensation |

This table outlines a representative synthesis based on established methods for analogous compounds. mdpi.comnih.gov

Synthesis of Amide Derivatives

Amide derivatives can be prepared directly from this compound or via its corresponding carboxylic acid.

One direct method is aminolysis, where the ester is reacted with an amine. researchgate.net This reaction can be performed by treating the ethyl ester with a solution of the desired amine, for example, N-methylamine in methanol, often in the presence of a catalyst like ammonium (B1175870) chloride, to yield the corresponding N-methylamide. researchgate.net

Alternatively, a more general and often higher-yielding approach involves a two-step process. First, the ethyl ester is hydrolyzed to 7-methoxybenzofuran-2-carboxylic acid. The resulting acid is then coupled with an amine to form the amide bond. This coupling can be achieved by first converting the carboxylic acid into a more reactive acid halide (e.g., an acid chloride using thionyl chloride or oxalyl chloride) and then reacting it with the amine. google.com Modern methods also employ peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the amide bond formation directly from the carboxylic acid and amine under milder conditions. mdpi.com

Table 4: Methods for Synthesizing Amide Derivatives

| Method | Starting Material | Key Reagents | Intermediate | Product |

|---|---|---|---|---|

| Aminolysis | This compound | Amine (e.g., CH₃NH₂) | N/A | 7-Methoxybenzofuran-2-carboxamide |

| Acid Halide Method | 7-Methoxybenzofuran-2-carboxylic acid | Halogenating Agent (e.g., SOCl₂) then Amine | 7-Methoxybenzofuran-2-carbonyl chloride | 7-Methoxybenzofuran-2-carboxamide |

Biological and Pharmacological Investigations of Ethyl 7 Methoxybenzofuran 2 Carboxylate and Its Derivatives

Antimicrobial Activities

Derivatives of the benzofuran (B130515) core structure have been extensively studied for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The introduction of different functional groups onto the benzofuran ring system can significantly modulate their antimicrobial potency and spectrum of activity.

A number of studies have highlighted the potential of benzofuran derivatives as effective antibacterial agents. For instance, certain 2-salicyloylbenzofuran derivatives have demonstrated significant activity against Gram-positive bacteria. Specifically, derivatives bearing a carboxylic acid group on the ether residue showed enhanced antibacterial effects against strains such as Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.06 to 0.55 mM. researchgate.net Compound 8h from this series was identified as a particularly potent agent, with MIC values of 0.06–0.12 mM against the tested Gram-positive strains. researchgate.net

The presence and position of substituents on the benzofuran ring play a crucial role in determining antibacterial efficacy. For example, the introduction of bromine atoms on the benzofuran moiety appears to be a key factor for enhancing antibacterial activity. researchgate.net In another study, carbohydrazide (B1668358) derivatives of benzofuran, such as compound 5e , exhibited high activity against S. aureus and E. faecalis with a MIC of 0.064 mg/mL. nih.gov

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Compound 8h (a 2-salicyloylbenzofuran derivative) | Gram-positive strains (S. faecalis, MSSA, MRSA) | 0.06–0.12 mM | researchgate.net |

| Compound 5e (a carbohydrazide derivative) | S. aureus, E. faecalis | 0.064 mg/mL | nih.gov |

In addition to their antibacterial properties, benzofuran derivatives have also shown promise as antifungal agents. The natural product Ailanthoidol, a benzofuran derivative, exhibits antifungal activity. researchgate.net Synthetic derivatives have also been evaluated for their potential to combat fungal infections. For example, certain halogenated derivatives of 3-benzofurancarboxylic acids, which were active against Gram-positive cocci, also demonstrated antifungal activity against Candida species like C. albicans. nih.gov

The structural modifications of the benzofuran scaffold are key to their antifungal potential. For instance, some novel benzofuran derivatives containing a thiazolo benzimidazole nucleus have been synthesized and screened for their antifungal activity. nih.gov While specific derivatives like 4b and 4d from this series showed potential, others exhibited moderate activity when compared to standard antifungal drugs like ketoconazole.

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways and alleviate pain.

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. semanticscholar.org

The anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are largely attributed to their inhibition of COX enzymes, thereby blocking prostaglandin production. nih.gov While direct studies on the COX inhibitory activity of ethyl 7-methoxybenzofuran-2-carboxylate are limited, the broader class of benzofuran derivatives has been explored for such properties. The structural features of these molecules can allow them to fit into the active site of COX enzymes, potentially leading to their inhibition. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition. semanticscholar.orgnih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antioxidant properties. nih.govresearchgate.net In one study, compound 1j , a derivative with a hydroxyl substitution, demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net At a concentration of 100 μM, compound 1j showed 23.5% inhibition of DPPH radicals and 62% inhibition of lipid peroxidation. nih.gov These findings suggest that the benzofuran scaffold, particularly with specific substitutions, can serve as a promising template for the development of new antioxidant agents.

Anticancer and Cytotoxic Activities

The development of novel anticancer agents remains a critical area of pharmaceutical research. Benzofuran derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative activities against various cancer cell lines. nih.gov

Numerous studies have demonstrated the potential of benzofuran derivatives to inhibit the growth of cancer cells. For instance, the naturally occurring benzofuran derivative Ailanthoidol has shown potent cytotoxicity in Huh7 hepatoma cells, with an IC50 value of 22 μM after 48 hours of treatment. nih.gov Synthetic benzofuran-2-carboxylate derivatives have also been investigated. In one study, a series of shikonin-benzofuran substrates exhibited promising antiproliferative activities against several cancer cell lines, including MDA-MB-231 (breast), HepG2 (liver), HT29 (colon), HCT116 (colon), and A549 (lung). nih.gov

A study on Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative reported their anticancer activity against the HCT 116 human colon cancer cell line. researchgate.net The methyl derivative, in particular, showed a potent IC50 value of 8.5 μg/mL, while the parent compound had an IC50 of 95.2 μg/mL. researchgate.net Furthermore, certain halogenated derivatives of benzofuran have shown remarkable cytotoxic activity. For example, a brominated derivative demonstrated significant activity against K562 and HL60 leukemia cells with IC50 values of 5 μM and 0.1 μM, respectively, without affecting normal cells. nih.gov

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Ailanthoidol | Huh7 (Hepatoma) | 22 μM (48h) | nih.gov |

| Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colon) | 8.5 μg/mL | researchgate.net |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colon) | 95.2 μg/mL | researchgate.net |

| Brominated benzofuran derivative | HL60 (Leukemia) | 0.1 μM | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular functions, including mitosis, making them a key target for anticancer drug development. nih.gov Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Several derivatives of benzofuran have been investigated as tubulin polymerization inhibitors. mdpi.com For instance, certain thiazole-based derivatives have been designed to interact with the colchicine binding site on tubulin, demonstrating potent antiproliferative and tubulin polymerization inhibitory activities. nih.gov While some benzofuran derivatives have shown minimal effect on tubulin polymerization, others have been identified as potent inhibitors. mdpi.com The development of such compounds is a significant strategy in cancer therapy, particularly because agents that bind to the colchicine site may overcome resistance mediated by the P-glycoprotein efflux pump. nih.gov

Cell Cycle Effects (e.g., G2/M arrest)

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, the series of events that lead to cell division and duplication. Several studies have shown that derivatives of this compound can induce cell cycle arrest, particularly at the G2/M phase. mdpi.commdpi.com This arrest prevents the cell from entering mitosis, ultimately leading to cell death. For example, a novel benzofuran lignan derivative was found to arrest MCF-7 breast cancer cells at the G2/M phase. nih.gov This effect is often associated with the downregulation of key cell cycle proteins such as Cyclin B1, and the suppression of cyclin-dependent kinase 1 (CDK1) and cell division cycle 25c (Cdc25c) activities. nih.gov Similarly, other benzofuran derivatives have been observed to cause a significant increase in the percentage of cancer cells in the G2/M phase. mdpi.com

Effects on Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptosis pathway. nih.govnih.gov This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members. researchgate.net The balance between these proteins determines the cell's fate—survival or death. youtube.com In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, contributing to the uncontrolled growth of malignant cells. youtube.com Research has shown that certain benzofuran derivatives can modulate the expression and activity of Bcl-2 family proteins. For instance, treatment of cancer cells with a benzofuran lignan derivative resulted in the phosphorylation of the Bcl-2 protein, which is a mechanism to inactivate its anti-apoptotic function. nih.gov Furthermore, some thiazole-based tubulin inhibitors have been shown to down-regulate the anti-apoptotic protein Bcl-2 while activating pro-apoptotic proteins like Bax, thereby promoting apoptosis. nih.gov

Neuroprotective and Anti-Alzheimer's Disease (AD) Research

Beyond their anticancer properties, derivatives of this compound have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their neuroprotective effects are primarily attributed to the inhibition of acetylcholinesterase and the aggregation of amyloid-beta peptides.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, the levels of acetylcholine are reduced, leading to cognitive decline. Therefore, inhibiting AChE is a key therapeutic strategy. Several N-glycosyl benzofuran derivatives have been synthesized and tested for their AChE inhibitory activity. researchgate.net One particular derivative, N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carboxamide, demonstrated a significant inhibitory rate of 84%. researchgate.net This highlights the potential of the benzofuran scaffold in designing new AChE inhibitors for AD treatment.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques in the brain is a pathological hallmark of Alzheimer's disease. Preventing this aggregation is a major goal of AD research. Interestingly, some benzofuran derivatives have shown the ability to modulate Aβ aggregation. While some N-phenylbenzofuran-2-carboxamide derivatives were found to inhibit Aβ42 aggregation, others surprisingly promoted and accelerated it, leading to the formation of non-toxic aggregates. researchgate.netnih.gov These findings suggest that small molecules based on the benzofuran structure can alter the self-assembly pathways of Aβ, which could have therapeutic implications for AD. nih.gov For example, certain benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have demonstrated good inhibitory effects on Aβ self-aggregation. nih.gov

Other Reported Biological Activities

The therapeutic potential of this compound and its derivatives extends to other areas as well. For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. researchgate.netnih.gov Some of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.netnih.gov Additionally, certain derivatives have shown analgesic and anti-inflammatory properties, with one polymorphic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate demonstrating potent analgesic and anti-exudative effects. mdpi.com

Antiamoebic Activity

Scientific literature reviewed did not yield specific studies investigating the antiamoebic activity of this compound or its direct derivatives. Research on the antiamoebic properties of heterocyclic compounds is ongoing, but specific data for this particular benzofuran scaffold is not available in the reviewed sources.

Antihyperglycemic Activity

There is a lack of specific research in the reviewed scientific literature concerning the antihyperglycemic effects of this compound and its derivatives. While the broader class of benzofurans has been explored for various biological activities, dedicated studies on this compound's potential role in glucose metabolism were not identified.

Antipyretic Activity

Investigations into the antipyretic (fever-reducing) properties of this compound and its derivatives are not present in the reviewed scientific literature. Although some benzofuran compounds have been generally cited for a range of pharmacological effects, specific data from antipyretic models for this compound are not available.

Antiarrhythmic Properties (General Benzofuran Class)

The benzofuran nucleus is a key structural feature in several compounds with notable antiarrhythmic activity. Research into the structure-activity relationships of this class has identified specific substitutions that enhance efficacy.

Systematic structural variations of 5-aminobenzofuran derivatives have shown that the presence of methoxy (B1213986) groups on the benzofuran ring is a critical factor for antiarrhythmic potential. nih.gov A study involving derivatives prepared from khellin found that having two methoxy groups, specifically at positions 4 and 7, led to the most active compounds against ouabain-induced ventricular arrhythmia in dogs. nih.gov This finding highlights the importance of the 7-methoxy substitution pattern, which is present in this compound.

Further structural elements found to enhance activity in these studies included a tertiary aminoethoxy side chain at position 6 and an N-methylurea group at position 5. nih.gov The most promising long-acting derivatives from this research, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea and N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea, were selected for more advanced studies due to their advantages over existing drugs like quinidine and disopyramide. nih.gov

Table 1: Key Structural Features in Benzofuran Derivatives for Antiarrhythmic Activity

| Structural Feature | Position on Benzofuran Ring | Contribution to Activity |

|---|---|---|

| Methoxy Group | 4 and 7 | Led to the most active compounds nih.gov |

| Tertiary Aminoethoxy Side Chain | 6 | Enhanced activity nih.gov |

Inhibition of Leukotriene Biosynthesis (General Benzofuran Class)

Leukotrienes are metabolites of arachidonic acid produced via the 5-lipoxygenase enzyme and are significant mediators of inflammation and immediate hypersensitivity reactions. nih.govnih.gov The inhibition of their biosynthesis is a key target for therapeutic agents aimed at treating conditions like asthma, psoriasis, and other inflammatory disorders. nih.govnih.gov

The benzofuran ring system has been identified as a useful template for designing inhibitors of leukotriene biosynthesis. nih.gov Specifically, the 2,3-dihydro-5-benzofuranol ring system has been explored as a scaffold for antioxidant-based inhibitors. nih.gov While not highly potent on its own, this structure serves as a valuable starting point for developing more powerful analogues. nih.gov

Research on various ortho-substituted phenols, including 5-benzofuranols and 2,3-dihydro-5-benzofuranols, has shown their ability to inhibit the production of leukotriene B4 (LTB4) in isolated human polymorphonuclear leukocytes. nih.gov The potency of these inhibitors is influenced by their lipophilicity (log P) and their intrinsic ability to reduce radical species involved in the enzymatic process. nih.govnih.gov Furthermore, 4,7-benzofurandione derivatives have been disclosed as inhibitors of mammalian leukotriene biosynthesis, indicating their potential as therapeutic agents for allergic and inflammatory conditions. google.com

Table 2: Investigated Benzofuran Scaffolds for Leukotriene Inhibition

| Benzofuran Scaffold | Investigated Activity | Therapeutic Potential |

|---|---|---|

| 2,3-Dihydro-5-benzofuranol | Template for antioxidant-based inhibitors of leukotriene biosynthesis. nih.gov | Asthma, immediate hypersensitivity, inflammation. nih.gov |

| 5-Benzofuranol | Inhibition of leukotriene B4 (LTB4) production. nih.gov | Psoriasis and other inflammatory skin conditions. nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set like 6-311+G(d,p), have been employed to predict its molecular properties. jetir.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a derivative, 7-methoxy-benzofuran-2-carboxylic acid, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. jetir.org The optimized structure belongs to the C1 point group, indicating a lack of symmetry. jetir.org Key structural features include the planarity of the benzofuran ring system, with the methoxy and carboxylate groups attached. The bond lengths and angles obtained from these calculations are generally in good agreement with experimental data from X-ray crystallography for similar benzofuran structures. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Benzofuran Derivative

| Parameter | Bond | Length (Å) |

|---|---|---|

| Bond Length | O16-H17 | 0.9648 |

Data adapted from a study on 7-methoxy-benzofuran-2-carboxylic acid, a closely related compound. jetir.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the chemical stability and reactivity of the molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. jetir.org For derivatives of benzofuran, the HOMO is typically localized over the benzofuran ring system, indicating this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing carboxylate group, marking it as the likely site for nucleophilic attack.

Table 2: Calculated FMO Energies and Energy Gap for a Benzofuran Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.89 |

Values are illustrative and based on typical DFT calculations for similar benzofuran structures. jetir.orgbhu.ac.in

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the carboxylate and methoxy groups, highlighting their role as hydrogen bond acceptors. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. bhu.ac.in

Global Reactivity Descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. jetir.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons to itself.

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a system when it accepts electrons.

These parameters are instrumental in predicting the global reactive nature of this compound in various chemical environments. jetir.org

Table 3: Global Reactivity Descriptors for a Benzofuran Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.215 |

| Chemical Hardness (η) | 2.325 |

| Chemical Softness (S) | 0.215 |

Values are calculated based on the illustrative FMO energies in Table 2.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.

Theoretical calculations, such as those employing DFT, can predict the NLO properties of this compound. The presence of the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group attached to the π-conjugated benzofuran core suggests that this molecule may possess notable NLO properties. The delocalization of π-electrons across the molecule can lead to a large dipole moment and significant hyperpolarizability, making it a candidate for further investigation as an NLO material. researchgate.net

Molecular Docking and Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Benzofuran derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, derivatives have been docked into the colchicine binding site of tubulin, suggesting potential anti-cancer activity by inhibiting microtubule polymerization. nih.gov Other studies have explored the docking of benzofuran-based compounds into the active sites of enzymes like acetylcholinesterase, indicating potential applications in the treatment of Alzheimer's disease. nih.gov

Molecular modeling studies of this compound could reveal potential hydrogen bonding interactions involving the oxygen atoms of the methoxy and carboxylate groups with amino acid residues in a protein's active site. The benzofuran ring itself can participate in π-π stacking or hydrophobic interactions. These computational insights can guide the design and synthesis of more potent and selective analogs for various therapeutic targets. mdpi.com

Future Research Directions and Therapeutic Potential

Development as Lead Compounds in Drug Discovery

The benzofuran (B130515) nucleus is a well-established lead structure for developing new drugs, with derivatives showing promise in treating chronic conditions like cancer and neurodegenerative disorders nih.govresearchgate.net. The ethyl 7-methoxybenzofuran-2-carboxylate molecule, in particular, represents a valuable scaffold for identifying lead compounds due to the potential for substitution at various positions on its core structure, which can modulate its therapeutic effects nih.gov.

Research has demonstrated that derivatives of 7-methoxybenzofuran-2-carboxamide, a closely related structure, exhibit significant neuroprotective and antioxidant activities. These findings suggest that the 7-methoxybenzofuran moiety could serve as a lead for developing agents that combat excitotoxic neuronal damage and oxidative stress, which are implicated in conditions like stroke and neurodegenerative diseases researchgate.net. Furthermore, various substituted benzofuran-2-carboxylic acid derivatives have been synthesized and evaluated for their potent anti-tumor activities, highlighting the versatility of this scaffold in oncology research researchgate.net. The structure-activity relationship (SAR) studies consistently indicate that specific substitutions on the benzofuran ring system are crucial for enhancing biological activity nih.govresearchgate.net.

Exploration of Novel Derivatives and Hybrid Compounds

A primary direction of future research involves the synthesis of novel derivatives and hybrid molecules to enhance the therapeutic profile of the parent compound. By introducing different functional groups onto the benzofuran core, scientists aim to create compounds with improved efficacy and target specificity.

One approach involves the synthesis of novel amides and esters. For instance, researchers have successfully synthesized the ethyl ester and methylamide of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid researchgate.netresearchgate.net. Another strategy is the creation of hybrid compounds, where the benzofuran scaffold is fused with other prominent pharmacophores, such as imidazole and quinazolinone, to generate molecules with desirable drug-like properties and enhanced cytotoxicity against cancer cells nih.gov. This molecular hybridization has yielded derivatives that successfully inhibit the growth of human breast cancer (MCF-7) cells nih.gov.

Table 1: Examples of Synthesized Benzofuran Derivatives

| Derivative Class | Base Scaffold | Fused Moiety/Substitution | Potential Application |

|---|---|---|---|

| Nitrogen Mustard Analogs | 7-methoxybenzofuran-2-carboxylic acid | 5-[bis(2-chloroethyl)amino] group | Anticancer |

| Hybrid Compounds | Benzofuran-2-yl | Imidazole and Quinazolinone | Anticancer |

Advanced Pharmacological Profiling and in vivo Studies

While many derivatives have shown promise in initial screenings, comprehensive pharmacological profiling is essential to fully characterize their therapeutic potential. This includes detailed in vitro assays and, crucially, in vivo studies to assess their behavior in living organisms.

In vitro studies have been pivotal in the initial evaluation of these compounds. For example, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for neuroprotective activity using primary cultured rat cortical neuronal cells researchgate.net. Several of these compounds offered considerable protection against NMDA-induced excitotoxic neuronal damage researchgate.net.

The transition to in vivo models is a critical next step. An example of this progression is the development of a prodrug, disodium phosphate ester derivative (BNC105P), from a benzofuran lead compound. This prodrug is designed to be rapidly cleaved in vivo to release the active drug, resulting in a tenfold stronger antitumor activity and a fivefold longer half-life compared to the parent compound in preclinical models nih.gov. Future research must expand these in vivo evaluations to establish the pharmacokinetic profiles and efficacy of new derivatives based on this compound.

Table 2: In Vitro Neuroprotective Activity of Selected 7-methoxybenzofuran-2-carboxamide Derivatives

| Compound ID | Substitution on Phenyl Ring | Activity against NMDA-induced Excitotoxicity |

|---|---|---|

| 1f | -CH3 at R2 position | Potent and efficacious neuroprotective action |

| 1j | -OH at R3 position | Marked anti-excitotoxic effects |

| 1a, 1c, 1i, 1l, 1p, 1q, 1r | Various | Considerable protection at 100 µM |

Data sourced from studies on primary cultured rat cortical neuronal cells researchgate.net.

Investigation of Specific Biochemical Targets and Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is paramount for rational drug design. Research is increasingly focused on identifying the specific biochemical targets and elucidating the mechanisms of action for promising benzofuran derivatives.

Several mechanisms have been identified for different derivatives:

Anticancer Mechanisms: Some benzofuran derivatives induce apoptosis in cancer cells through a caspase-dependent pathway researchgate.net. Others have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical in the carcinogenesis of certain malignant cancers nih.gov. Another identified target is tubulin; certain benzofuran compounds inhibit tubulin polymerization, leading to mitotic arrest in cancer cells nih.gov.

Neuroprotective Mechanisms: In the context of neuroprotection, derivatives have shown the ability to counteract NMDA-induced excitotoxicity, suggesting they may act as NMDA receptor antagonists. Additionally, some compounds exhibit the ability to scavenge free radicals and inhibit lipid peroxidation, pointing to an antioxidant mechanism of action researchgate.net.

Future work will involve more sophisticated biochemical and molecular biology techniques to pinpoint the direct binding targets and map the signaling pathways affected by these compounds.

Structure-Based Drug Design Initiatives

Structure-based drug design utilizes knowledge of a compound's structure-activity relationships (SAR) to make rational design improvements. For derivatives of this compound, several key SAR insights have been established, which guide ongoing design initiatives.

Key SAR findings include:

The presence of a CONH group is often necessary for anticancer activity nih.gov.

The introduction of specific groups, such as phenol and chlorine, can increase the number of binding interactions with a biological target, thereby improving anticancer activity nih.gov.

For tubulin inhibitors, a hydroxyl group at the C7 position enhances interactions within the pharmacophore, and a substituent at the C2 position helps maintain the active conformation nih.gov.

In neuroprotective carboxamide derivatives, a methyl (-CH3) substitution at the R2 position or a hydroxyl (-OH) group at the R3 position of the N-phenyl ring appears important for potent anti-excitotoxic action researchgate.net.

These findings provide a roadmap for medicinal chemists to synthesize new analogues with optimized properties, such as enhanced potency, greater selectivity, and improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 7-methoxybenzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield (85%) synthesis involves refluxing 7-methoxy-benzofuran-2-carboxylic acid ethyl ester in MeCN/4 N H₂SO₄ with cerium ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O] at 60°C for 90 minutes . Alternative routes include silyl enol ether additions to benzoquinone esters under mild conditions (rt to 60°C), but yields vary depending on substituent compatibility . Column chromatography (e.g., silica gel with CH₂Cl₂/hexane gradients) is recommended for purification .

Q. How can researchers ensure compound purity and characterize this compound?

- Methodological Answer : Purity (>98%) is verified via GC or HPLC, while structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, EI-MS data (e.g., M⁺ peaks at m/z 205 or 192 for related esters) and NIST reference spectra are critical for cross-validation . Melting points (mp 85–90°C) and IR (C=O stretch ~1700 cm⁻¹) further confirm identity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be contained with inert absorbents (e.g., sand) and disposed of per hazardous waste regulations . Storage in dark, cool conditions (<4°C) prevents degradation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in benzofuran derivatives?

- Methodological Answer : The 7-methoxy group directs electrophilic substitution to the 5-position due to its electron-donating nature, while the 2-carboxylate ester stabilizes intermediates via resonance. Comparative studies with 7-hydroxy or 7-chloro analogs show altered reaction kinetics in nucleophilic substitutions (e.g., SN2 with alkyl halides) . DFT calculations or Hammett σ⁺ values can quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for benzofuran derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., para-substituent deshielding) are addressed by cross-referencing synthetic intermediates (e.g., 7-hydroxybenzofuran-2-carboxylates) with NIST databases . For ambiguous MS fragments, tandem MS/MS or isotopic labeling clarifies fragmentation pathways .

Q. How can researchers design experiments to study the compound’s potential in drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with halogen or alkyl groups) and testing in vitro bioactivity (e.g., enzyme inhibition assays). For example, methyl ester analogs of benzofuran-2-carboxylates show antidepressant activity in rodent models . Metabolic stability is assessed via liver microsome assays .

Q. What advanced analytical methods are recommended for detecting trace impurities?

- Methodological Answer : UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves ppm-level detection. For chiral purity, chiral HPLC (e.g., Chiralpak AD-H) or SFC resolves enantiomers . X-ray crystallography confirms absolute configuration for critical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.